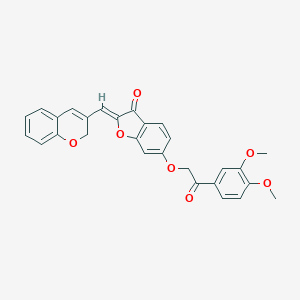![molecular formula C27H19N7O2 B357840 2-(14-methyl-12-phenyl-16-pyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl)phenol CAS No. 900264-34-8](/img/structure/B357840.png)
2-(14-methyl-12-phenyl-16-pyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[10-Methyl-8-phenyl-11-(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is a complex heterocyclic compound It features a unique structure that combines multiple fused rings, including pyrazolo, pyrano, triazolo, and pyrimidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10-Methyl-8-phenyl-11-(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol typically involves multi-step reactions. One common approach includes the condensation of appropriate starting materials to form the pyrazolo and pyrano rings, followed by cyclization to introduce the triazolo and pyrimidine moieties. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, green chemistry principles, such as using environmentally benign solvents and catalysts, can be applied to make the production more sustainable .
化学反应分析
Types of Reactions
2-[10-Methyl-8-phenyl-11-(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents (e.g., methyl iodide) in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings .
科学研究应用
2-[10-Methyl-8-phenyl-11-(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[10-Methyl-8-phenyl-11-(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt the cell cycle, leading to apoptosis (programmed cell death) in cancer cells. The pathways involved include the inhibition of CDK2/cyclin A2, which is crucial for cell cycle progression .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure.
Triazolo[1,5-c]pyrimidine: Shares the triazolo and pyrimidine moieties, used in various medicinal applications.
Pyrano[3,2-e]pyrimidine: Contains the pyrano and pyrimidine rings, known for its biological activities.
Uniqueness
2-[10-Methyl-8-phenyl-11-(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is unique due to its combination of multiple fused rings, which enhances its binding affinity and specificity for molecular targets. This structural complexity allows for more precise interactions with enzymes and receptors, making it a promising candidate for drug development .
属性
CAS 编号 |
900264-34-8 |
|---|---|
分子式 |
C27H19N7O2 |
分子量 |
473.5g/mol |
IUPAC 名称 |
2-(14-methyl-12-phenyl-16-pyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl)phenol |
InChI |
InChI=1S/C27H19N7O2/c1-16-21-22(17-8-7-13-28-14-17)23-25-30-24(19-11-5-6-12-20(19)35)32-33(25)15-29-26(23)36-27(21)34(31-16)18-9-3-2-4-10-18/h2-15,22,35H,1H3 |
InChI 键 |
PNKNPNMHAJELST-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)C5=CC=CC=C5O)C6=CN=CC=C6)C7=CC=CC=C7 |
规范 SMILES |
CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)C5=CC=CC=C5O)C6=CN=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid](/img/structure/B357760.png)
![N-(2-hydroxy-2-phenylethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B357763.png)

![N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}isoleucine](/img/structure/B357766.png)
![N-(4-methoxybenzyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B357770.png)
![N-({[2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)valine](/img/structure/B357771.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B357772.png)
![5'',7''-dimethyl-1'-[(4-methylphenyl)carbonyl]-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B357773.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B357774.png)
![ethyl 3-({[(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetyl}amino)benzoate](/img/structure/B357775.png)
![N-(3-methoxypropyl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B357778.png)
![10,11-dimethoxy-3-(2-thienyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one](/img/structure/B357779.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one](/img/structure/B357781.png)
![N-(1-benzyl-2-hydroxyethyl)-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B357782.png)
